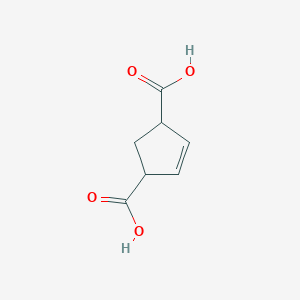

4-Cyclopentene-1,3-dicarboxylic acid

Description

4-Cyclopentene-1,3-dicarboxylic acid is a cyclopentene derivative featuring two carboxylic acid groups at positions 1 and 3 of the unsaturated five-membered ring. The presence of the conjugated double bond in the cyclopentene ring imparts rigidity and influences electronic properties, making it distinct from saturated analogs like cyclopentane-1,3-dicarboxylic acid.

Properties

Molecular Formula |

C7H8O4 |

|---|---|

Molecular Weight |

156.14 g/mol |

IUPAC Name |

cyclopent-4-ene-1,3-dicarboxylic acid |

InChI |

InChI=1S/C7H8O4/c8-6(9)4-1-2-5(3-4)7(10)11/h1-2,4-5H,3H2,(H,8,9)(H,10,11) |

InChI Key |

RGEPWVONFIAFOF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C=CC1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 4-Cyclopentene-1,3-dicarboxylic acid involves the CH alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by reaction with dichlorocarbene . Another method includes the use of dimethyl malonate and cis-1,4-dichloro-2-butene under specific conditions involving lithium hydride and tetrahydrofuran .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopentene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used.

Substitution: Halogenation reactions can occur with reagents like N-bromosuccinimide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: N-bromosuccinimide in the presence of light or a radical initiator.

Major Products:

Oxidation: Formation of cyclopentene-1,3-dicarboxylic acid derivatives.

Reduction: Formation of cyclopentane-1,3-dicarboxylic acid.

Substitution: Formation of halogenated cyclopentene derivatives.

Scientific Research Applications

4-Cyclopentene-1,3-dicarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including as an antioxidant.

Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopentene-1,3-dicarboxylic acid involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to terminate radical chain reactions by donating hydrogen atoms . This compound can also interact with enzymes, potentially inhibiting their activity through competitive binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-cyclopentene-1,3-dicarboxylic acid with analogous compounds, focusing on structural, physicochemical, and functional differences.

Cyclopentane-1,3-dicarboxylic Acid (CAS 876-05-1)

- Structure : Saturated cyclopentane ring with two carboxylic acid groups.

- Key Differences :

- Lacks the conjugated double bond, resulting in greater conformational flexibility but reduced reactivity in cycloaddition or electrophilic addition reactions.

- Lower acidity compared to the unsaturated analog due to the absence of electron-withdrawing effects from the double bond.

- Applications : Primarily used as a building block in organic synthesis and metal-organic frameworks (MOFs), similar to isophthalic acid (benzene-1,3-dicarboxylic acid) .

1-Aminocyclopentane-1,3-dicarboxylic Acid (ACPD)

- Structure: Cyclopentane ring with one amino (-NH₂) and two carboxylic acid groups.

- Key Differences: The amino group enables interactions with biological targets, such as metabotropic glutamate receptors (mGluRs). Stereoisomers (e.g., (1S,3R)-ACPD and (1S,3S)-ACPD) exhibit selective agonist activity for mGluR subtypes (e.g., mGluR1/5 vs. mGluR2/3) .

5-tert-Butylbenzene-1,3-dicarboxylic Acid (H₂tBuIA)

- Structure : Aromatic benzene ring with bulky tert-butyl substituents.

- The tert-butyl group in H₂tBuIA improves hydrophobicity, which could influence gas adsorption properties in MOFs .

1,2,2-Trimethylcyclopentane-1,3-dicarboxylic Acid (CAS 1460-16-8)

- Structure : Saturated cyclopentane with methyl substituents and two carboxylic acids.

- Key Differences :

Data Table: Comparative Analysis

Material Science

- MOF Construction: Cyclopentane-1,3-dicarboxylic acid derivatives are less explored than aromatic analogs (e.g., isophthalic acid) due to weaker π-interactions. However, their non-planar geometry could enable novel framework topologies .

- Synthetic Utility : Ester derivatives of cyclopentene dicarboxylic acids (e.g., dimethyl esters) are intermediates in metathesis reactions and natural product synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.